

TES-991: A Novel Activator of SIRT1 Through Modulation of NAD⁺ Synthesis

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Compound of Interest

Compound Name: TES-991

Cat. No.: B2989993

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Abstract

TES-991 is a potent and selective small molecule inhibitor of α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD⁺ synthesis pathway. By inhibiting ACMSD, **TES-991** effectively increases intracellular NAD⁺ levels, leading to the activation of the NAD⁺-dependent deacetylase SIRT1. This activation of SIRT1 has been shown to enhance mitochondrial function and confer protective effects in preclinical models of metabolic and age-related diseases. This technical guide provides a comprehensive overview of the mechanism of action of **TES-991**, with a focus on its effects on SIRT1 activation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to SIRT1 and its Role in Cellular Homeostasis

Sirtuin 1 (SIRT1) is a highly conserved protein deacetylase that plays a critical role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and apoptosis.^[1] Its activity is intrinsically linked to the availability of its co-substrate, nicotinamide adenine dinucleotide (NAD⁺). A decline in cellular NAD⁺ levels, which is often observed during aging and in various pathological conditions, leads to reduced SIRT1 activity and subsequent

cellular dysfunction. Consequently, strategies aimed at boosting NAD⁺ levels and activating SIRT1 have emerged as promising therapeutic avenues for a range of diseases.

TES-991: Mechanism of Action

TES-991 acts as a potent and selective inhibitor of ACMSD, an enzyme that represents a critical branching point in the kynurenine pathway of tryptophan metabolism. ACMSD diverts a key intermediate, α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS), towards oxidative degradation. Inhibition of ACMSD by **TES-991** redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for de novo NAD⁺ synthesis. This ultimately leads to a significant increase in the intracellular NAD⁺ pool, thereby enhancing the activity of NAD⁺-dependent enzymes such as SIRT1.^[1]

Quantitative Data on TES-991-Mediated SIRT1 Activation

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of **TES-991** on NAD⁺ levels and SIRT1 activation.

Table 1: Effect of **TES-991** on NAD⁺ Levels and SIRT1 Activity in Primary Mouse Hepatocytes

Treatment	Concentration	Duration	NAD ⁺ Level (Fold Change vs. Vehicle)	SIRT1 Activity (Fold Change vs. Vehicle)
TES-991	500 nM	24h	~1.5	~1.8
TES-1025 (analog)	500 nM	24h	~1.6	~2.0

Data extracted from Katsyuba et al., 2018.^[1]

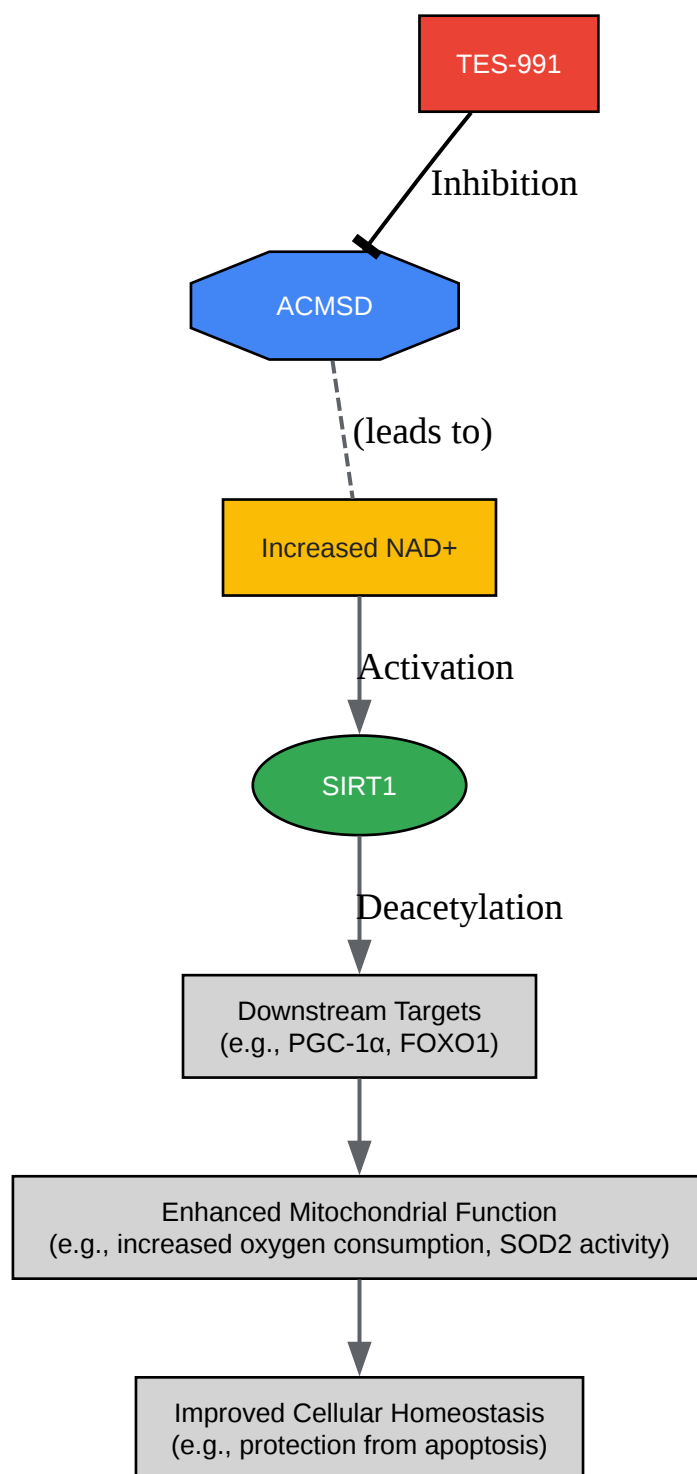
Table 2: In Vivo Effects of **TES-991** on Hepatic NAD⁺ Content in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

Diet	Treatment	Duration	Hepatic NAD+ Content (pmol/mg tissue)
Control	Vehicle	10 days	~600
MCD Diet	Vehicle	10 days	~300
MCD Diet	TES-991 (15 mg/kg/day)	10 days	~550

MCD: Methionine and Choline Deficient. Data extracted from Katsyuba et al., 2018.[1]

Signaling Pathways

The following diagrams illustrate the mechanism of action of **TES-991** and its impact on the SIRT1 signaling pathway.



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References

- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]
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